z-Phe-arg-4m-betana hcl
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Overview
Description
z-Phe-arg-4m-betana hydrochloride: is a synthetic compound known for its application in biochemical research. It is a peptidomimetic substrate, often used in enzymatic assays to study protease activity. The compound is particularly valuable in the study of enzymes such as cathepsins and kallikreins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of z-Phe-arg-4m-betana hydrochloride involves the coupling of protected amino acids and subsequent deprotection steps. The process typically starts with the protection of the amino groups using carbobenzoxy (Z) groups. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). After the coupling, the protecting groups are removed under acidic conditions to yield the final product .
Industrial Production Methods: Industrial production of z-Phe-arg-4m-betana hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification .
Chemical Reactions Analysis
Types of Reactions: z-Phe-arg-4m-betana hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by proteases, leading to the cleavage of peptide bonds.
Substitution: It can participate in substitution reactions where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions:
Substitution: Substitution reactions may involve reagents like nucleophiles under controlled pH and temperature conditions.
Major Products:
Hydrolysis Products: The major products of hydrolysis are smaller peptide fragments and amino acids.
Substitution Products: Depending on the substituents introduced, various modified peptides can be formed.
Scientific Research Applications
z-Phe-arg-4m-betana hydrochloride is widely used in scientific research, particularly in:
Biochemistry: As a substrate in enzymatic assays to study protease activity.
Medicine: In the development of diagnostic assays for diseases involving protease activity.
Chemistry: In the synthesis of peptidomimetics and other bioactive compounds.
Mechanism of Action
The compound acts as a substrate for proteases. Upon enzymatic cleavage, it releases a detectable signal, such as fluorescence, which can be measured to determine enzyme activity. The molecular targets include enzymes like cathepsins and kallikreins, which are involved in various physiological and pathological processes .
Comparison with Similar Compounds
- z-Phe-arg-7-amido-4-methylcoumarin hydrochloride
- z-Arg-arg-7-amido-4-methylcoumarin hydrochloride
Comparison: z-Phe-arg-4m-betana hydrochloride is unique due to its specific peptide sequence and the presence of the 4-methylcoumarin group, which provides distinct fluorescence properties. This makes it particularly useful in fluorescence-based enzymatic assays .
Properties
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N6O5.ClH/c1-44-30-21-26(20-25-15-8-9-16-27(25)30)38-31(41)28(17-10-18-37-33(35)36)39-32(42)29(19-23-11-4-2-5-12-23)40-34(43)45-22-24-13-6-3-7-14-24;/h2-9,11-16,20-21,28-29H,10,17-19,22H2,1H3,(H,38,41)(H,39,42)(H,40,43)(H4,35,36,37);1H/t28-,29-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWXXBITNPRPEN-OCPPCWRMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39ClN6O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100900-17-2 |
Source
|
Record name | L-Argininamide, N-[(phenylmethoxy)carbonyl]-L-phenylalanyl-N-(4-methoxy-2-naphthalenyl)-, monohydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100900-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 100900-17-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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